3-Oxetanamine

Amide bioisostere Peptidomimetic Metabolic stability

3-Oxetanamine (syn. oxetan-3-amine, 3-aminooxetane), CAS 21635-88-1, is a primary amine appended to a strained four-membered oxetane ring.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 21635-88-1
Cat. No. B1311610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxetanamine
CAS21635-88-1
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1C(CO1)N
InChIInChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2
InChIKeyOJEOJUQOECNDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxetanamine (CAS 21635-88-1): Core Physicochemical Identity and Procurement Baseline


3-Oxetanamine (syn. oxetan-3-amine, 3-aminooxetane), CAS 21635-88-1, is a primary amine appended to a strained four-membered oxetane ring. With a molecular formula of C₃H₇NO and molecular weight of 73.09 g/mol, it is supplied as a colorless to light-yellow liquid with a boiling point of approximately 99 °C, density of 1.042 g/mL at 25 °C, and a flash point of 24–54 °C (depending on measurement method) . Its predicted pKa is 7.00 ± 0.20, and its experimental logP is approximately −0.821, indicating substantial hydrophilicity relative to carbocyclic amine analogs . The compound is commercially available at purities of 95–98% (GC) from multiple vendors, with typical storage conditions at −20 °C under inert atmosphere .

Why 3-Oxetanamine Cannot Be Casually Substituted by Azetidine, Gem-Dimethyl, or Piperidine Analogs


3-Oxetanamine occupies a distinct and non-interchangeable position among four-membered-ring amine building blocks. Its oxetane oxygen confers a combination of hydrogen-bond acceptor capacity, reduced lipophilicity, and metabolic stability that is fundamentally absent in the all-carbon gem-dimethyl motif and mechanistically distinct from the nitrogen-containing azetidine ring [1] [2]. The oxetane ring's oxygen lone pairs maintain an H-bond acceptor/donor pattern analogous to amide carbonyls—enabling bioisosteric replacement of peptide bonds without hydrolytic susceptibility—while azetidine analogs lack this carbonyl-mimetic H-bonding topology [3] [4]. Furthermore, the ring-strain reactivity profile of oxetanes differs from azetidines: oxetane reacts with hydroxide approximately 10³ times slower than oxirane, whereas azetidines are susceptible to acid-mediated intramolecular ring-opening decomposition via pendant nucleophiles [5] [6]. These differences mean that substituting 3-oxetanamine with a gem-dimethyl, azetidine, or piperidine analog will alter solubility, metabolic fate, conformational preference, and target engagement in ways that cannot be compensated by simple stoichiometric adjustment [1].

Quantitative Differentiation Evidence: 3-Oxetanamine vs. Closest Analogs in Measurable Property Space


Amide Bond Bioisosterism: Non-Hydrolyzable H-Bond Donor/Acceptor Pattern with Retention of Amide-Like Physicochemical Profile

In a matched molecular pair study of 12 3-aryl-3-amino-oxetane and benzamide pairs, amino-oxetanes maintained the H-bond acceptor and donor capabilities of the analogous amides while exhibiting improved aqueous solubility [1]. The aryl amino-oxetane motif reduces amine basicity significantly compared to benzylamine (pKa ~7 vs ~9–10 predicted for benzylamines), bringing it closer to amide-like character, though it remains more basic than the amide itself [1] . Critically, the oxetanylamine fragment is non-hydrolyzable, eliminating the primary degradation pathway—enzymatic amide bond cleavage—that limits peptide and amide-containing drug half-lives [2].

Amide bioisostere Peptidomimetic Metabolic stability Hydrogen bonding

Peptide Macrocyclisation Efficiency: 3-Fold Yield Improvement and Cleaner Conversion vs. Unmodified Amide Backbone

In a direct head-to-head comparison of pentapeptide LAGPY macrocyclisation, the unmodified peptide (native amide backbone) achieved isolated yields of only 13–23% under high-dilution conditions [1]. Introduction of an oxetane-modified glycine residue (3-aminooxetane replacing the amide CO) resulted in a 3-fold yield improvement, reaching 48–50% isolated yield with DEPBT or PyBOP coupling reagents [1]. For the inherently difficult tetrapeptide WLGG, the unmodified substrate produced substantial dimeric and cyclodimeric side products with low conversion to the desired monomeric cycle, whereas the oxetane-modified WLGOxG underwent clean conversion to the cyclic monomer with minimal side products [1]. The oxetane modification was demonstrated to be superior to N-methylation, another established turn-inducing modification, for enabling macrocyclisation [1].

Peptide macrocyclisation Turn-inducing element Cyclic peptide synthesis Yield improvement

Gem-Dimethyl Replacement: Aqueous Solubility Enhancement by Factor of 4 to >4,000 with Concomitant Metabolic Stability Improvement

Carreira and co-workers established that substitution of a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to more than 4,000, depending on structural context, while simultaneously reducing the rate of metabolic degradation in most cases [1]. The oxetane oxygen introduces polarity that reduces logP/logD relative to the gem-dimethyl analog, with the carbonyl analog being even more hydrophilic—placing the oxetane at an intermediate lipophilicity that often represents a favorable property window for oral bioavailability [1] [2]. The oxetane-containing molecule is typically much less lipophilic than the corresponding gem-dimethyl analog, and the oxetane oxygen expresses a hydrogen-bond accepting capacity similar to a carbonyl moiety [2].

Bioisostere Gem-dimethyl replacement Aqueous solubility Metabolic stability Lipophilicity reduction

Conformational Turn Induction: First Direct NMR Evidence That Oxetane Modification Induces Peptide Backbone Turns to Facilitate Cyclisation

Shipman and co-workers provided the first direct experimental NMR evidence that incorporation of an oxetane ring into a linear peptide backbone induces a turn conformation [1]. In comparative NOESY studies of LAGOxAY-OMe (oxetane-modified) vs. LAGAY-OMe (unmodified), medium-range dNN(i, i+2) and dαN(i, i+2) NOEs were clearly observed only in the oxetane-modified peptide between residues Gly3 and Tyr5, directly demonstrating spatial proximity of termini consistent with turn formation [1]. These NOEs were entirely absent in the unmodified peptide. This conformational preorganization explains the faster cyclisation kinetics and higher yields observed with oxetane-modified peptides: the oxetane ring brings the reactive termini closer together in space, reducing the entropic penalty for ring closure [1].

Conformational control Turn induction NMR spectroscopy Peptide backbone Cyclisation kinetics

Kinase and β-Lactamase Inhibitor Intermediate: Documented Utility in PI3Kδ/γ, PI5P4K, and β-Lactamase Inhibitor Synthesis

3-Oxetanamine is documented as a key pharmaceutical intermediate for the preparation of inhibitors targeting phosphatidylinositol 3-kinase δ (PI3Kδ), phosphatidylinositol 3-kinase γ (PI3Kγ), phosphatidylinositol-5-phosphate-4-kinase (PI5P4K), and β-lactamase enzymes . While specific IC₅₀ values for the final inhibitors incorporating the 3-oxetanamine scaffold are reported—for example, oxetane-containing PI5P4K-β inhibitors with IC₅₀ values in the sub-micromolar range (0.80 μM for PI5P4K-β-IN-1)—the differentiation lies in the scaffold's ability to modulate the physicochemical properties of the final inhibitor while maintaining target potency, a characteristic attributed to the oxetane ring's bioisosteric and conformational properties [1]. The oxetane ring in these inhibitor series contributes to improved drug-like properties (reduced lipophilicity, enhanced solubility, and metabolic stability) compared to inhibitors built on gem-dimethyl or cyclobutane scaffolds [2].

PI3K inhibitor PI5P4K inhibitor β-Lactamase inhibitor Kinase Drug intermediate

Optimal Procurement Scenarios: When 3-Oxetanamine Delivers Quantifiable Advantage Over Alternatives


Peptide Drug Discovery: Amide Bond Replacement for Protease-Resistant Cyclic Peptides

When developing cyclic peptide therapeutics where the linear precursor fails to macrocyclise (yields <25%) or produces complex mixtures of monomer, dimer, and cyclodimer, incorporating 3-oxetanamine as an amide CO surrogate at the glycine position can increase cyclisation yield approximately 3-fold and suppress dimer formation [4]. The non-hydrolyzable oxetanylamine fragment preserves the H-bond donor/acceptor pattern of the native amide, retaining target binding while eliminating the primary metabolic soft spot [2] [3]. This scenario is validated by the direct comparison of LAGPY (13–23% cyclisation yield) vs. oxetane-modified LAGOxPY (48–50% yield) and the clean conversion of oxetane-modified WLGOxG vs. the problematic cyclisation of unmodified WLGG [4].

Lead Optimization: Replacing Gem-Dimethyl or Cyclobutane with Oxetane for Solubility and Metabolic Stability Gains

In lead optimization campaigns where a gem-dimethyl or cyclobutane substituent contributes to excessive lipophilicity (logP/logD above optimal range), poor aqueous solubility, or rapid microsomal degradation, 3-oxetanamine-derived building blocks can replace the gem-dimethyl motif with an oxetane ring. The Carreira review documents solubility increases of 4- to >4,000-fold and reduced metabolic degradation rates across multiple chemotypes [4]. The oxetane oxygen provides a hydrogen-bond acceptor that the gem-dimethyl group lacks, enabling additional target interactions while lowering lipophilicity [4]. This is a class-level inference supported by extensive comparative data across diverse structural series [4].

Kinase Inhibitor Discovery: PI3Kδ/γ and PI5P4K Targeted Libraries Incorporating Oxetane Scaffolds

For kinase inhibitor programs targeting PI3Kδ, PI3Kγ, or PI5P4K, 3-oxetanamine serves as a documented intermediate that introduces the oxetane ring as an integral component of the inhibitor pharmacophore [4] [2]. The oxetane ring's conformational and electronic properties—specifically its hydrogen-bond accepting oxygen and reduced lipophilicity—contribute to the drug-like property profile of the final inhibitor in ways that alternative amine intermediates (cyclopropylamine, azetidine) cannot replicate, as evidenced by the sub-micromolar potency of oxetane-containing PI5P4K-β inhibitors [3]. This scenario is particularly relevant when the goal is to balance potency with favorable ADME properties in the kinase inhibitor series [4].

β-Lactamase Inhibitor Development: Building Block for Next-Generation Antibiotic Adjuvants

3-Oxetanamine is reported as a pharmaceutical intermediate for β-lactamase inhibitor synthesis [4]. In the context of combating antibiotic resistance, the oxetane ring's metabolic stability and solubility-enhancing properties make it an attractive scaffold element for β-lactamase inhibitors that must withstand the bacterial periplasmic environment and achieve effective concentrations. While specific comparative data for 3-oxetanamine-derived vs. alternative β-lactamase inhibitors are not publicly available in head-to-head format, the documented utility and the broader class-level evidence for oxetane-mediated improvement in metabolic stability and solubility support its selection over carbocyclic or azetidine alternatives in this application [4] [2].

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